
Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 1- and 3-positions, and a methoxycarbonyl group at the 2-position. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate typically involves the bromination of a suitable pyrrole precursor followed by esterification. One common method is the bromination of 1,3-dimethylpyrrole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 4-bromo-1,3-dimethylpyrrole is then subjected to esterification with methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of 2-hydroxymethyl-1,3-dimethylpyrrole.
Scientific Research Applications
Chemistry
Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is used as a building block in organic synthesis.
Biology
In biological research, the compound is used to study the interactions of pyrrole derivatives with biological macromolecules. It serves as a model compound to investigate the binding affinity and specificity of pyrrole-based drugs .
Medicine
The compound’s derivatives have shown potential in medicinal chemistry as antimicrobial and anticancer agents. Researchers are exploring its use in the development of new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group facilitate binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the additional methyl groups at the 1- and 3-positions.
Methyl 4-chloro-1,3-dimethyl-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of bromine.
Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-acetate: Has an acetyl group instead of a methoxycarbonyl group.
Uniqueness
Methyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and methoxycarbonyl groups, which impart distinct reactivity and binding properties. The additional methyl groups at the 1- and 3-positions further enhance its stability and solubility, making it a versatile compound in various applications .
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
methyl 4-bromo-1,3-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10BrNO2/c1-5-6(9)4-10(2)7(5)8(11)12-3/h4H,1-3H3 |
InChI Key |
MPIURCRJHPVPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=C1Br)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


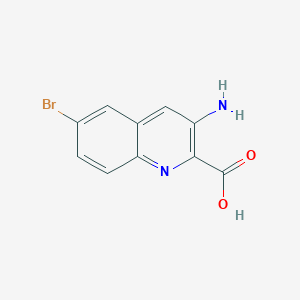

![1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B13652033.png)
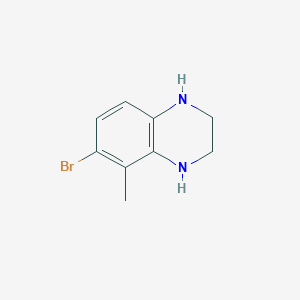
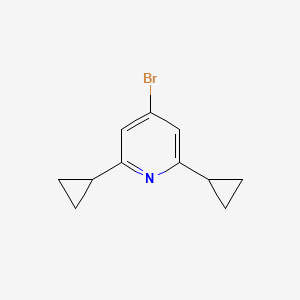
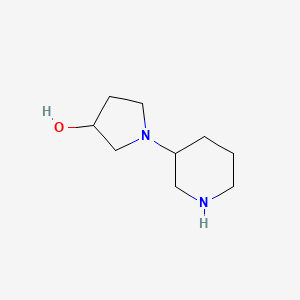
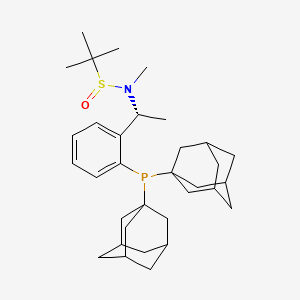
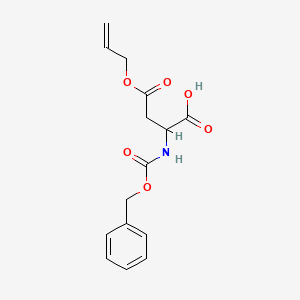
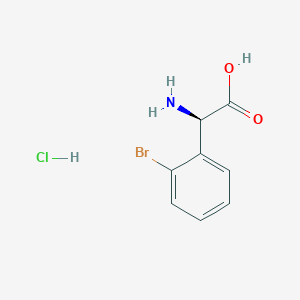
![1,1'-Bis(4-cyanophenyl)-[4,4'-bipyridine]-1,1'-diium hexafluorophosphate(V)](/img/structure/B13652058.png)
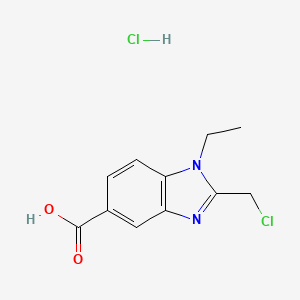
![1-Methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13652081.png)
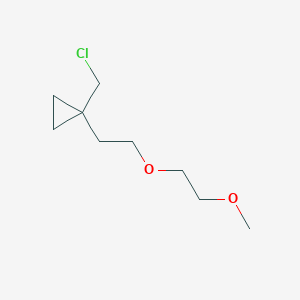
![5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13652086.png)
